9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of dioxinoquinoline derivatives.
Preparation Methods
The synthesis of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dioxinoquinoline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Purification and crystallization: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied as a potential anti-cancer agent due to its ability to inhibit c-Met and VEGFR-2 kinases, which play crucial roles in tumor growth and angiogenesis.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation and apoptosis.
Chemical Research: It serves as a model compound in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves the inhibition of c-Met and VEGFR-2 kinases. These kinases are involved in signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can reduce tumor growth and angiogenesis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds to 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include:
7-Chloro-9-phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline: This compound shares a similar dioxinoquinoline core but differs in the substitution pattern.
[1,4]dioxino[2,3-f]quinazoline derivatives: These compounds also act as dual inhibitors of c-Met and VEGFR-2 kinases and have shown promising anti-tumor activity.
The uniqueness of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClNO4 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-8-(2-methoxyphenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C24H18ClNO4/c1-28-19-5-3-2-4-16(19)23-22(14-6-8-15(25)9-7-14)17-12-20-21(30-11-10-29-20)13-18(17)26-24(23)27/h2-9,12-13H,10-11H2,1H3,(H,26,27) |
InChI Key |
UFFSEIJALKUBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC4=C(C=C3NC2=O)OCCO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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